molecular formula C7H15NO2 B8639571 N-(2,2-Dimethoxyethyl)prop-2-EN-1-amine CAS No. 62773-87-9

N-(2,2-Dimethoxyethyl)prop-2-EN-1-amine

Cat. No. B8639571
M. Wt: 145.20 g/mol
InChI Key: TXGITQUGBCESRZ-UHFFFAOYSA-N
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Patent
US05177263

Procedure details

Aminoacetaldehyde dimethyl acetal was reacted with allyl chloride to give N-allyl-N-dimethoxyethyl amine, which was then acetylated with acetyl chloride to give N-allyl-N-dimethoxyethylacetamide, according to the following reactions: ##STR3##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[CH2:8](Cl)[CH:9]=[CH2:10]>>[CH2:10]([NH:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])[CH:9]=[CH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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